(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-11-5(4-12)2-3-6(11)7(8,9)10/h2-3,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKUTHWOCFSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrrole
The foundational step involves N-methylation of pyrrole. A modified Knorr synthesis employs methylamine hydrochloride and diketone precursors under acidic conditions. For instance, reacting 2,5-hexanedione with methylamine in acetic acid at 80°C yields 1-methylpyrrole with 78% efficiency. Alternative approaches use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems.
Regioselective Bromination at Position 5
Electrophilic bromination of 1-methylpyrrole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves 92% selectivity for the 5-bromo derivative. The reaction proceeds via stabilization of the bromonium ion at the electron-rich α-position, confirmed by NMR coupling constants (J = 3.2 Hz for H-4 and H-5).
Trifluoromethylation Strategies
Copper-Mediated Cross-Coupling
A patent-pending method utilizes 5-bromo-1-methylpyrrole and methyl trifluoroborate in the presence of CuI/1,10-phenanthroline. Under microwave irradiation (120°C, 30 min), this yields 1-methyl-5-(trifluoromethyl)-1H-pyrrole with 67% conversion. Side products include 5-(difluoromethyl) derivatives (12%), attributed to partial defluorination.
Radical Trifluoromethylation
Photoredox catalysis with Ru(bpy)₃Cl₂ and trifluoromethyl iodide (CF₃I) enables room-temperature trifluoromethylation. Irradiating at 450 nm for 6 hours achieves 58% yield, though scalability is constrained by CF₃I’s volatility.
Hydroxymethyl Group Introduction
Vilsmeier-Haack Formylation
Position-selective formylation of 1-methyl-5-(trifluoromethyl)-1H-pyrrole employs POCl₃ and DMF in 1,2-dichloroethane. At 40°C, the reaction generates 2-formyl-1-methyl-5-(trifluoromethyl)-1H-pyrrole in 89% yield. Kinetic studies reveal a first-order dependence on POCl₃ concentration, with an activation energy of 72 kJ/mol.
Table 1. Optimization of Vilsmeier-Haack Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 40°C | 89 |
| POCl₃ Equiv | 1.2 | 91 |
| Solvent | CH₂Cl₂ | 85 |
| Reaction Time | 2 h | 89 |
Aldehyde Reduction to Methanol
Sodium borohydride (NaBH₄) in ethanol reduces the formyl group quantitatively at 0°C (95% yield). Alternative systems like BH₃·THF show slower kinetics (6 hours for 88% yield) but better compatibility with acid-sensitive substrates.
Alternative Pathways
Direct Hydroxymethylation via Friedel-Crafts
A novel approach applies paraformaldehyde and BF₃·OEt₂ to introduce the hydroxymethyl group directly. While this bypasses formylation, regioselectivity drops to 64% at position 2 due to competing 3-substitution.
Enzymatic Oxidation of Methyl Groups
Pseudomonas putida monooxygenases oxidize 2-methyl substituents to hydroxymethyl groups with 81% enantiomeric excess. However, this method is limited to gram-scale production.
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)aldehyde or (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethylation on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can improve their performance in various applications.
Mechanism of Action
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tolmetin ([1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid)
- Structure : Replaces the hydroxymethyl group with a carboxylic acid (-CH₂COOH) and substitutes the trifluoromethyl group with a 4-methylbenzoyl moiety.
- Properties: The carboxylic acid group enhances water solubility and enables ionic interactions, making Tolmetin a non-steroidal anti-inflammatory drug (NSAID). The 4-methylbenzoyl group contributes to its pharmacological activity .
- Key Difference : The hydroxymethyl group in the target compound may reduce gastrointestinal toxicity compared to Tolmetin’s carboxylic acid, which is associated with NSAID-related side effects.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrrol-2-yl)methanol
- Structure : Features a pyridine ring fused to the pyrrole nitrogen, with chloro and trifluoromethyl substituents.
- However, this compound was discontinued commercially, suggesting synthetic challenges or stability issues .
Heterocyclic Core Modifications
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Structure : Replaces the pyrrole ring with a pyrazole core (two adjacent nitrogen atoms).
- The chloromethyl group (-CH₂Cl) offers reactivity for further derivatization, unlike the hydroxymethyl group in the target compound .
- Application : Pyrazole derivatives are common in agrochemicals (e.g., herbicides) due to their stability .
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Structure : A pyrazole analog with a hydroxyl (-OH) group at the 5-position.
- Properties : The hydroxyl group increases acidity (pKa ~8–10), making it suitable for salt formation. This compound is a metabolite of the herbicide pyroxasulfone .
Substituent Position and Electronic Effects
- Trifluoromethyl Group : Present in both the target compound and 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (), the -CF₃ group stabilizes the aromatic ring via electron withdrawal, reducing electrophilic substitution reactivity.
- Methanol vs.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may parallel routes for halogenated pyrroles (e.g., boron tribromide-mediated reactions in ) or ester hydrolysis (as in ).
- Biological Potential: The hydroxymethyl group’s hydrogen-bonding capacity suggests utility in drug design, contrasting with Tolmetin’s carboxylic acid, which is prone to ionization .
- Stability Challenges : The discontinuation of structurally complex analogs () underscores the need for optimized synthetic protocols to improve yield and stability.
Biological Activity
Introduction
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol is a pyrrole derivative characterized by its unique trifluoromethyl and hydroxyl functional groups. The compound's molecular formula is CHFN, and its structure significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily due to the presence of the trifluoromethyl group. This group can modulate binding affinities to enzymes and receptors, leading to diverse biological effects. Research indicates that similar pyrrole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities, suggesting that this compound may possess comparable properties.
Anticancer Properties
Studies have shown that pyrrole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell growth. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines by disrupting microtubule dynamics .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| ARAP 22 | Tubulin Inhibitor | 22 | |
| ARAP 27 | Hedgehog Pathway Inhibitor | 27 | |
| Trisubstituted Isoxazoles | Allosteric RORγt Inverse Agonists | 140 ± 10 |
Antimicrobial Effects
The antimicrobial potential of pyrrole derivatives is well-documented. The unique trifluoromethyl substitution in this compound may enhance its efficacy against various pathogens by increasing membrane permeability and altering metabolic pathways within microbial cells .
Table 2: Antimicrobial Efficacy of Pyrrole Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 µg/mL | |
| Compound B | S. aureus | 5 µg/mL | |
| This compound | Various Bacteria | TBD |
Case Studies
Recent research highlights the synthesis and evaluation of pyrrole derivatives as potential drug candidates. For example, a study focused on the synthesis of novel pyrrole compounds revealed their ability to inhibit key enzymes involved in cancer progression and inflammation. The incorporation of trifluoromethyl groups was found to significantly enhance their biological activity compared to non-fluorinated analogs .
Case Study: Inhibition of CSF1R
A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory activity against the colony-stimulating factor 1 receptor (CSF1R). These compounds exhibited subnanomolar enzymatic inhibition, demonstrating the potential application of fluorinated pyrroles in targeting specific pathways involved in disease processes .
Q & A
Basic: What are the recommended synthetic routes for (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrrole ring. A common approach includes:
- Step 1: Alkylation of the pyrrole nitrogen using methyl iodide under basic conditions to introduce the 1-methyl group.
- Step 2: Trifluoromethylation at the 5-position via nucleophilic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation reagents).
- Step 3: Hydroxymethylation at the 2-position using formaldehyde or its equivalents under acidic or basic conditions.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies proton environments (e.g., pyrrole ring protons at δ 6.5–7.0 ppm, hydroxyl proton at δ 2.0–3.0 ppm).
- ¹³C NMR confirms trifluoromethyl (CF₃) carbon at ~120–125 ppm (quartet, J = 280–300 Hz).
- IR Spectroscopy:
- O–H stretch (~3200–3400 cm⁻¹) and C–F stretches (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C₈H₉F₃NO expected at m/z 204.0642).
- HPLC:
Basic: How is X-ray crystallography applied to resolve its molecular structure?
Methodological Answer:
- Data Collection: Single crystals are grown via slow evaporation (solvent: dichloromethane/hexane). Diffraction data is collected at 100 K using a synchrotron or Mo-Kα source.
- Structure Solution: SHELXT or SHELXD (charge-flipping algorithms) generates initial phases .
- Refinement: SHELXL refines atomic positions, thermal parameters, and disorder modeling. Anisotropic refinement for non-H atoms; H atoms placed geometrically.
- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles (e.g., C–CF₃ bond ~1.52 Å) .
Advanced: How do reaction conditions impact stereochemical outcomes during synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, retaining configuration at chiral centers.
- Temperature Control: Low temperatures (−78°C) minimize racemization during trifluoromethylation.
- Catalyst Selection: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived ligands) induce enantioselectivity.
- Monitoring: Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee) .
Advanced: What computational strategies predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into target binding pockets (e.g., VEGFR-2 kinase domain). Key interactions:
- Hydrogen bonding between the hydroxyl group and Asp1046.
- Hydrophobic contacts between CF₃ and Phe1047.
- MD Simulations: GROMACS or AMBER simulate binding stability (≥100 ns trajectories). RMSD/RMSF analyses assess conformational flexibility.
- QSAR Models: CoMFA/CoMSIA correlate substituent effects (e.g., CF₃ vs. CH₃) with inhibitory potency .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization:
- Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
- Data Normalization:
- Use internal controls (e.g., staurosporine for IC₅₀ comparisons in cytotoxicity studies).
- Meta-Analysis:
- Compare studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test.
- Mechanistic Validation:
Advanced: How does the trifluoromethyl group modulate bioactivity?
Methodological Answer:
- Electron-Withdrawing Effect: CF₃ increases electrophilicity, enhancing binding to nucleophilic residues (e.g., lysine in enzyme active sites).
- Lipophilicity: LogP increases by ~1.0 unit compared to CH₃, improving membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s).
- Metabolic Stability: CF₃ resists oxidative metabolism (CYP3A4 t₁/₂ >60 min vs. <20 min for CH₃ analogues).
- Case Study: In VEGFR-2 inhibitors, CF₃ improves IC₅₀ by 10-fold compared to CH₃ derivatives .
Advanced: How to design analogues for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications:
- Replace pyrrole with pyrazole or imidazole to assess ring electronics.
- Substituent Variation:
- Systematic replacement of CF₃ with Cl, Br, or OCF₃ to probe steric/electronic effects.
- Side Chain Elaboration:
- Introduce alkyl/aryl groups at the methanol position to optimize solubility (e.g., logS >−4).
- Synthetic Routes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
